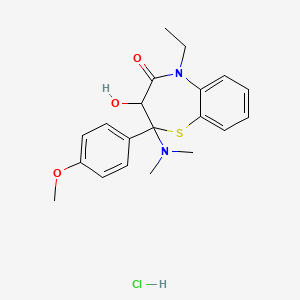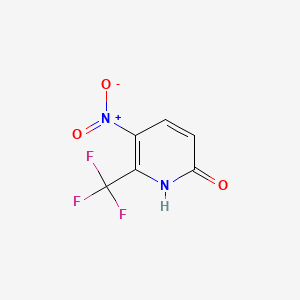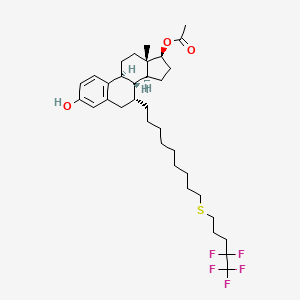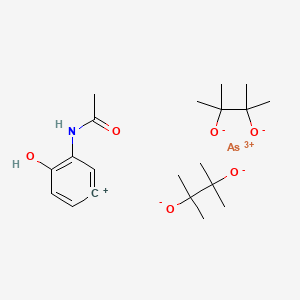
Regorafenib (Pyridine)-N-oxide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regorafenib (Pyridine)-N-oxide-d3 is an active metabolite of Regorafenib . Regorafenib is a multi-target inhibitor for VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1 . It has been used in the treatment of various cancers, including colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma .
Mechanism of Action
Regorafenib is a multi-kinase inhibitor that targets multiple kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It inhibits VEGF receptors 1, 2, and 3; rearranged during transfection (RET); receptor tyrosine kinase (KIT); platelet-derived growth factor receptor (PDGFR) alpha and beta; fibroblast growth factor receptor (FGFR) 1 and 2; angiopoietin-1 receptor (Tie2); discoidin domain-containing receptor 2 (DDR2); Ephrin type-A receptor 2 (Eph 2A); tropomyosin receptor kinase A (TrkA); rapidly accelerated fibrosarcoma (RAF-1); v-RAF murine sarcoma viral oncogene homolog B1 (BRAF); stress-activated protein kinase-2 (SAPK2); protein tyrosine kinase 5 (PTK5); and Abelson murine leukemia virus (Abl) .
Safety and Hazards
Future Directions
Regorafenib has shown promise in the treatment of various cancers, and ongoing research is investigating its potential in combination with other therapies . There is also interest in understanding the molecular insights of Regorafenib treatment for colorectal cancer, which could provide some perspective for the search of predictive biomarkers .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Regorafenib (Pyridine)-N-oxide-d3 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "3,5-dimethyl-1H-pyrazole", "4-chloro-3-nitrobenzoic acid", "3-aminophenol", "4-(4-aminopyridin-1-yl)-N-methyl-2-(4-methyl-1H-imidazol-1-yl)benzamide", "Deuterium oxide" ], "Reaction": [ "Step 1: The 3,5-dimethyl-1H-pyrazole is reacted with 4-chloro-3-nitrobenzoic acid in the presence of a base to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitrobenzoic acid.", "Step 2: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-nitrobenzoic acid is reduced with a reducing agent to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.", "Step 3: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is reacted with 3-aminophenol in the presence of a coupling agent to form 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)benzamide.", "Step 4: The 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)benzamide is reacted with 4-(4-aminopyridin-1-yl)-N-methyl-2-(4-methyl-1H-imidazol-1-yl)benzamide in the presence of a coupling agent to form Regorafenib (Pyridine)-N-oxide-d3.", "Step 5: Regorafenib (Pyridine)-N-oxide-d3 is purified and isolated using standard techniques such as column chromatography and recrystallization." ] } | |
CAS RN |
1333489-03-4 |
Product Name |
Regorafenib (Pyridine)-N-oxide-d3 |
Molecular Formula |
C21H15ClF4N4O4 |
Molecular Weight |
501.837 |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |
InChI Key |
NUCXNEKIESREQY-FIBGUPNXSA-N |
SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
synonyms |
4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)
![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)
![[4-Bromo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B569945.png)


![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)


![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)